![molecular formula C20H13ClN4O3 B3007919 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide CAS No. 476282-85-6](/img/structure/B3007919.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide
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Overview
Description
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide” is a compound that has been evaluated for its in vitro cytotoxic activity using various cancer cell lines . It’s part of a series of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl) cinnamides .
Synthesis Analysis
The synthesis of this compound involves the preparation of a new series of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl) cinnamides . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .Chemical Reactions Analysis
The compound has shown to have cytotoxic activity against non-small cell lung cancer cell line with IC value of 0.29 ± 0.02 µM . The cytotoxicity of the most potent compound was also tested on NRK-52E (normal rat kidney epithelial cell line) and showed less cytotoxicity compared to cancer cells .Scientific Research Applications
Synthesis of Other Compounds
The compound can be used in the synthesis of other compounds. For instance, it can be used in the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Drug Discovery
The unique structure of the compound offers potential in drug discovery. It can be used as a basic core in the development of new drugs .
Catalysis
The compound can be used in catalysis due to its unique structure.
Material Science
Therapeutic Applications
Imidazole containing compounds, such as this one, have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Tumor Inhibitory Activity
The compound can be used in the design of therapeutic active Pd (ii) complex with tumor inhibitory activity .
Elastase Inhibition
The compound can be used in the development of new compounds with unique properties related to elastase inhibition .
DNA Binding Ability
The compound can be used in the development of new compounds with DNA binding ability .
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . For instance, some imidazole derivatives have shown significant interactions with cyclin-dependent kinase-8 , which plays a crucial role in cell cycle regulation.
Mode of Action
For example, some imidazole derivatives have been found to inhibit the growth of certain cell lines . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in its observed biological activities.
Biochemical Pathways
For instance, some imidazole derivatives have been found to inhibit the cyclin-dependent kinase-8 , which is involved in cell cycle regulation. This could potentially affect downstream processes related to cell proliferation and growth.
Pharmacokinetics
The solubility of a compound in water and other polar solvents, which is a characteristic of imidazole , can influence its bioavailability and pharmacokinetic profile.
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, antitumor, and other activities . Some imidazole derivatives have also been found to be potent in inhibiting the growth of certain cell lines .
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3/c21-12-9-10-18(25(27)28)14(11-12)20(26)24-15-6-2-1-5-13(15)19-22-16-7-3-4-8-17(16)23-19/h1-11H,(H,22,23)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJPODRYAMSIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide |
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